Cas no 89951-79-1 ((4'-Methyl-1,1’-biphenyl-3-yl)methanol)

(4'-Methyl-1,1’-biphenyl-3-yl)methanol structure
89951-79-1 structure
Nombre del producto:(4'-Methyl-1,1’-biphenyl-3-yl)methanol
Número CAS:89951-79-1
MF:C14H14O
Megavatios:198.260364055634
MDL:MFCD05981708
CID:712552
PubChem ID:1393191

(4'-Methyl-1,1’-biphenyl-3-yl)methanol Propiedades químicas y físicas

Nombre e identificación

    • [1,1'-Biphenyl]-3-methanol,4'-methyl-
    • (4\'-Methyl-[1,1\'-biphenyl]-3-yl)methanol
    • (4'-Methyl-[1,1'-biphenyl]-3-yl)methanol
    • (4'-METHYLBIPHENYL-3-YL)-METHANOL
    • [3-(4-methylphenyl)phenyl]methanol
    • 4′-Methyl[1,1′-biphenyl]-3-methanol (ACI)
    • (4′-Methyl-[1,1′-biphenyl]-3-yl)methanol
    • 3-(p-Tolyl)benzyl alcohol
    • [3-(p-Tolyl)phenyl]methanol
    • {4'-methyl-[1,1'-biphenyl]-3-yl}methanol
    • SCHEMBL1520795
    • (4'-Methyl[1,1'-biphenyl]-3-yl)methanol
    • MFCD05981708
    • CS-D0390
    • 4'-Methyl[1,1'-biphenyl]-3-methanol
    • AKOS002683258
    • SB84006
    • (4''-Methylbiphenyl-3-yl)-methanol
    • (4'-methylbiphenyl-3-yl)methanol
    • AS-2153
    • DTXSID30362668
    • 89951-79-1
    • (4'-Methyl-1,1’-biphenyl-3-yl)methanol
    • MDL: MFCD05981708
    • Renchi: 1S/C14H14O/c1-11-5-7-13(8-6-11)14-4-2-3-12(9-14)10-15/h2-9,15H,10H2,1H3
    • Clave inchi: UPANSIDQWGNVBX-UHFFFAOYSA-N
    • Sonrisas: OCC1C=C(C2C=CC(C)=CC=2)C=CC=1

Atributos calculados

  • Calidad precisa: 198.10400
  • Masa isotópica única: 198.104465066g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 1
  • Recuento de receptores de enlace de hidrógeno: 1
  • Recuento de átomos pesados: 15
  • Cuenta de enlace giratorio: 2
  • Complejidad: 182
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Xlogp3: 3.2
  • Superficie del Polo topológico: 20.2Ų

Propiedades experimentales

  • PSA: 20.23000
  • Logp: 3.15430

(4'-Methyl-1,1’-biphenyl-3-yl)methanol Información de Seguridad

(4'-Methyl-1,1’-biphenyl-3-yl)methanol PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
abcr
AB450610-5 g
(4'-Methyl-[1,1'-biphenyl]-3-yl)methanol; .
89951-79-1
5g
€243.70 2023-04-22
Apollo Scientific
OR303368-500mg
(4'-Methyl-[1,1'-biphenyl]-3-yl)methanol
89951-79-1
500mg
£65.00 2024-05-25
Apollo Scientific
OR303368-1g
(4'-Methyl-[1,1'-biphenyl]-3-yl)methanol
89951-79-1
1g
£75.00 2024-05-25
abcr
AB450610-500 mg
(4'-Methyl-[1,1'-biphenyl]-3-yl)methanol; .
89951-79-1
500mg
€89.90 2023-04-22
AK Scientific
AMTDA143-1g
(4'-Methyl-[1,1'-biphenyl]-3-yl)methanol
89951-79-1 97%
1g
$70 2025-02-18
ChemScence
CS-D0390-1g
(4'-METHYL-[1,1'-BIPHENYL]-3-YL)METHANOL
89951-79-1
1g
$70.0 2022-04-26
Key Organics Ltd
AS-2153-5G
(4′-methyl-[1,1′-biphenyl]-3-yl)methanol
89951-79-1 >95%
5g
£122.00 2025-02-08
CHENG DOU FEI BO YI YAO Technology Co., Ltd.
ARK-09913-10g
(4'-METHYL-[1,1'-BIPHENYL]-3-YL)METHANOL
89951-79-1 95%
10g
$558 2023-09-07
A2B Chem LLC
AD10116-1g
(4'-Methylbiphenyl-3-yl)-methanol
89951-79-1 96%
1g
$86.00 2024-04-19
A2B Chem LLC
AD10116-500mg
(4'-Methylbiphenyl-3-yl)-methanol
89951-79-1 >95%
500mg
$189.00 2023-12-29

(4'-Methyl-1,1’-biphenyl-3-yl)methanol Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: Triethylamine Catalysts: Palladium diacetate ,  3-(Dicyclohexylphosphino)-1-methyl-2-phenyl-1H-indole Solvents: Dichloromethane ;  rt; 1 - 2 min, heated
1.2 Reagents: Cesium carbonate Solvents: Water ;  18 h, 100 °C
Referencia
A general Suzuki-Miyaura coupling of aryl chlorides with potassium aryltrifluoroborates in water catalyzed by an efficient CPCy phendole-phos-palladium complex
Yuen, On Ying; Wong, Shun Man; Chan, Kin Fai; So, Chau Ming; Kwong, Fuk Yee, Synthesis, 2014, 46(20), 2826-2832

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: Potassium fluoride Catalysts: Di-μ-chlorobis(η3-2-propenyl)dipalladium Solvents: Dimethylformamide
Referencia
Selective synthesis of unsymmetrical biaryls via palladium-catalyzed cross-coupling of arylfluorosilanes with aryl iodides
Hatanaka, Yasuo; Fukushima, Satoshi; Hiyama, Tamejiro, Chemistry Letters, 1989, (10), 1711-14

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: Potassium tert-butoxide Catalysts: Triphenylphosphine ,  2947562-92-5 Solvents: Isopropanol ,  Tetrahydrofuran ;  9 h, 90 °C
1.2 Reagents: Water ;  20 h, 84 °C
Referencia
A naphthalene-based heterobimetallic triazolylidene IrIII/PdII complex: regioselective to regiospecific C-H activation, tandem catalysis and a copper-free Sonogashira reaction
Majumder, Adhir; Naskar, Rajat; Roy, Pallabi; Mondal, Bhaskar; Garai, Somenath; et al, Dalton Transactions, 2023, 52(8), 2272-2281

Métodos de producción 4

Condiciones de reacción
1.1 Reagents: Sodium carbonate Catalysts: Palladium Solvents: Dimethylformamide ,  Water ;  30 min, 90 °C
Referencia
Studies on Pd/NiFe2O4 catalyzed ligand-free Suzuki reaction in aqueous phase: synthesis of biaryls, terphenyls and polyaryls
Borhade, Sanjay R.; Waghmode, Suresh B., Beilstein Journal of Organic Chemistry, 2011, 7, 310-319

Métodos de producción 5

Condiciones de reacción
1.1 Reagents: Sodium borohydride Solvents: Ethanol ;  rt
Referencia
Structure-Activity Study of Dihydrocinnamic Acids and Discovery of the Potent FFA1 (GPR40) Agonist TUG-469
Christiansen, Elisabeth; Due-Hansen, Maria E.; Urban, Christian; Merten, Nicole; Pfleiderer, Michael; et al, ACS Medicinal Chemistry Letters, 2010, 1(7), 345-349

Métodos de producción 6

Condiciones de reacción
1.1 Reagents: Potassium carbonate Catalysts: Palladium diacetate ,  1,1′,1′′,1′′′-[1,2,4,5-Benzenetetrayltetrakis(methylene)]tetrakis[4-piperidinol] Solvents: Ethanol ,  Water ;  1.5 h, rt
Referencia
Development of Unimolecular Tetrakis(piperidin-4-ol) as a Ligand for Suzuki-Miyaura Cross-Coupling Reactions: Synthesis of Incrustoporin and Preclamol
Nallasivam, Jothi L.; Fernandes, Rodney A., European Journal of Organic Chemistry, 2015, 2015(16), 3558-3567

Métodos de producción 7

Condiciones de reacción
1.1 Reagents: Potassium fluoride Catalysts: Di-μ-chlorobis(η3-2-propenyl)dipalladium Solvents: Dimethylformamide
Referencia
Highly selective cross-coupling reactions of aryl(halo)silanes with aryl halides: a general and practical route to functionalized biaryls
Hatanaka, Yasuo; Goda, Kenichi; Okahara, Yoshinori, Tetrahedron, 1994, 50(28), 8301-16

(4'-Methyl-1,1’-biphenyl-3-yl)methanol Raw materials

(4'-Methyl-1,1’-biphenyl-3-yl)methanol Preparation Products

(4'-Methyl-1,1’-biphenyl-3-yl)methanol Literatura relevante

Proveedores recomendados
Amadis Chemical Company Limited
(CAS:89951-79-1)(4'-Methyl-1,1’-biphenyl-3-yl)methanol
A916656
Pureza:99%
Cantidad:5g
Precio ($):229.0